molecular formula C116H170N30O40S B13815492 Neuropeptide y(1-24)amide(human,rat)

Neuropeptide y(1-24)amide(human,rat)

Cat. No.: B13815492
M. Wt: 2656.8 g/mol
InChI Key: SAJMZUKCUUHBDC-PPSXDLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuropeptide Y (1-24) amide (human, rat) is a fragment of the larger neuropeptide Y, which is a 36-amino-acid peptide widely distributed in the central and peripheral nervous systems. This fragment, specifically the first 24 amino acids, retains some of the biological activity of the full-length peptide. Neuropeptide Y is involved in various physiological processes, including the regulation of food intake, anxiety, and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuropeptide Y (1-24) amide (human, rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., E. coli). The host organism produces the peptide, which is subsequently purified .

Chemical Reactions Analysis

Types of Reactions: Neuropeptide Y (1-24) amide (human, rat) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuropeptide Y (1-24) amide (human, rat) has several scientific research applications:

Mechanism of Action

Neuropeptide Y (1-24) amide (human, rat) exerts its effects by binding to neuropeptide Y receptors, which are G-protein-coupled receptors (GPCRs). The primary receptors involved are Y1, Y2, Y4, and Y5. Upon binding to these receptors, the peptide activates intracellular signaling pathways, leading to various physiological responses. For example, activation of Y1 receptors can reduce anxiety, while Y5 receptors are involved in stimulating food intake .

Comparison with Similar Compounds

Neuropeptide Y (1-24) amide (human, rat) is part of the pancreatic polypeptide family, which includes:

Compared to these similar compounds, Neuropeptide Y (1-24) amide (human, rat) is unique in its truncated form, which allows for the study of specific receptor interactions and biological activities without the full spectrum of effects seen with the full-length peptide .

Properties

Molecular Formula

C116H170N30O40S

Molecular Weight

2656.8 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123)/t57-,58-,59-,60-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1

InChI Key

SAJMZUKCUUHBDC-PPSXDLBHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N

Origin of Product

United States

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